![molecular formula C20H16O4 B11156690 5,10-dimethyl-2-phenyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11156690.png)
5,10-dimethyl-2-phenyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
5,10-DIMETHYL-2-PHENYL-2H,3H,4H,8H-PYRANO[2,3-F]CHROMENE-4,8-DIONE is a complex organic compound belonging to the pyranochromene family This compound is characterized by its unique structure, which includes both α-pyrone and γ-pyrone fragments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-DIMETHYL-2-PHENYL-2H,3H,4H,8H-PYRANO[2,3-F]CHROMENE-4,8-DIONE typically involves the use of phloroglucinol as a starting material . A regioselective synthetic route has been developed to produce derivatives of this compound. The key steps include:
Condensation Reaction: Phloroglucinol undergoes a condensation reaction with appropriate aldehydes.
Cyclization: The intermediate product is then cyclized to form the pyranochromene core.
Functionalization: Further functionalization steps are carried out to introduce the desired substituents at specific positions on the pyranochromene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,10-DIMETHYL-2-PHENYL-2H,3H,4H,8H-PYRANO[2,3-F]CHROMENE-4,8-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: The compound serves as a versatile precursor for synthesizing other complex molecules.
Biology: It has shown promising biological activities, including anticancer properties.
Medicine: Research indicates its potential as a therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of 5,10-DIMETHYL-2-PHENYL-2H,3H,4H,8H-PYRANO[2,3-F]CHROMENE-4,8-DIONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways . The compound’s structure-activity relationships (SARs) have been studied to understand how different substituents affect its biological activity .
Comparison with Similar Compounds
Similar Compounds
4H,8H-Pyrano[2,3-f]chromene-4,8-dione: Shares a similar core structure but differs in substituent positions and types.
8,8-Dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one: Another related compound with variations in the chromene ring system.
Uniqueness
5,10-DIMETHYL-2-PHENYL-2H,3H,4H,8H-PYRANO[2,3-F]CHROMENE-4,8-DIONE stands out due to its specific substituents, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C20H16O4 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
5,10-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C20H16O4/c1-11-8-16-19(12(2)9-17(22)23-16)20-18(11)14(21)10-15(24-20)13-6-4-3-5-7-13/h3-9,15H,10H2,1-2H3 |
InChI Key |
UQKROXKCBJTFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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